N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Descripción
N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. Key structural elements include:
- A 3-oxo-2-propyl substituent on the dihydroimidazole ring.
- A thioether (-S-) linkage at position 5 of the quinazoline moiety.
Propiedades
IUPAC Name |
2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-6-10-20-25(32)30-23(27-20)18-11-8-9-12-19(18)28-26(30)33-21(7-2)24(31)29-22-16(4)13-15(3)14-17(22)5/h8-9,11-14,20-21H,6-7,10H2,1-5H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCBTEZTRCIKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=C(C=C(C=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 462.6 g/mol . The compound features a quinazoline derivative, which is known for various pharmacological effects.
Antimicrobial Activity
Research on related quinazoline derivatives indicates potential antimicrobial properties. For instance, studies have shown that certain substituted quinazolines exhibit significant antitubercular activity, although they may lack broad-spectrum antibacterial and antifungal effects . This suggests that this compound could be investigated further for similar properties.
Anti-inflammatory Effects
Quinazolines have been identified as low-molecular-weight inhibitors of NF-kappa B activation, which plays a critical role in inflammatory responses. Compounds within this class have demonstrated the ability to inhibit TNF-alpha production and reduce inflammation in animal models . This highlights the potential of N-mesityl derivatives in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Research has indicated that modifications to the quinazoline structure can significantly influence its efficacy against various biological targets. The presence of specific functional groups can enhance or diminish activity against NF-kappa B and other targets .
Study 1: Inhibitory Effects on NF-kappa B
A study focused on quinazoline derivatives reported that certain compounds effectively inhibited NF-kappa B transcriptional activation. Among these, a specific derivative exhibited strong anti-inflammatory effects in vivo, suggesting that structural modifications similar to those found in N-mesityl derivatives could yield promising results .
Study 2: Antitubercular Activity
In another investigation, several synthesized quinazolin derivatives were tested for their antitubercular activity. While some compounds showed promising results, none exhibited significant antibacterial or antifungal activity. This indicates a potential niche for N-mesityl derivatives in targeting specific pathogens like Mycobacterium tuberculosis .
Summary of Findings
| Activity Type | Findings |
|---|---|
| Antimicrobial | Some related compounds show antitubercular activity; limited antibacterial effects. |
| Anti-inflammatory | Potential to inhibit NF-kappa B and reduce TNF-alpha production. |
| Structure-Activity Relationship | Modifications can enhance biological activity; further research needed. |
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in various cancers. The inhibition of PI3K can lead to reduced cell proliferation and survival, making it a target for cancer therapies.
Case Study: PI3K Inhibition
A study demonstrated that derivatives of 2,3-dihydroimidazo[1,2-c]quinazoline compounds showed effectiveness in inhibiting PI3K activity in vitro. This inhibition correlated with decreased tumor cell viability and induced apoptosis in cancer cell lines .
Anti-inflammatory Properties
The compound also shows promise in treating inflammatory diseases. By modulating the PI3K pathway, it may exert anti-inflammatory effects that could be beneficial for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Research Insights
Research has suggested that PI3K inhibitors can block signaling pathways involved in inflammation and immune response. This could potentially lead to new treatments for various inflammatory conditions .
Neurological Applications
Emerging studies indicate that compounds similar to this compound may have neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.
Neuroprotective Mechanism
The proposed mechanism involves the reduction of oxidative stress through the modulation of signaling pathways associated with neuronal survival and apoptosis . Further research is needed to elucidate these effects specifically for N-mesityl derivatives.
Drug Development
The synthesis of N-mesityl compounds has been explored for their pharmacological properties. The structural diversity provided by the imidazoquinazoline framework allows for modifications that can enhance bioactivity and selectivity.
Synthesis Techniques
Various synthetic routes have been developed to produce this compound efficiently. These techniques often involve multi-step reactions starting from simpler precursors, allowing for the incorporation of different functional groups that can tailor the compound’s activity .
Future Research Directions
Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles of N-mesityl derivatives in animal models.
- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
Comparación Con Compuestos Similares
Key Findings:
Structural Complexity :
- The target compound exhibits greater structural complexity compared to simpler analogs like 5a , which lacks the thioether and N-mesityl butanamide groups. These modifications likely enhance its lipophilicity and target-binding specificity relative to unsubstituted imidazo[1,2-c]quinazoline derivatives.
- The thioether linkage may improve metabolic stability compared to oxygen-containing analogs (e.g., furan-based 5c/d ), as sulfur atoms resist oxidative degradation .
Synthetic Accessibility :
- Analogs such as 5a–5l are synthesized in one-pot reactions, offering high efficiency and scalability . In contrast, the target compound’s multi-step synthesis (inferred from its complex substituents) may reduce yield and require specialized purification.
This contrasts with smaller substituents in analogs like 5a or 5b, which may exhibit broader reactivity. The 3-oxo-2-propyl moiety could influence hydrogen-bonding interactions, a feature absent in non-ketone derivatives.
Métodos De Preparación
Copper-Catalyzed Ullmann Coupling
A common approach involves copper(I)-mediated C–N bond formation between halogenated quinazolines and imidazole precursors. For example:
- Starting material : 5-bromo-2-propyl-2,3-dihydroquinazolin-3-one.
- Reaction : Treatment with imidazole derivatives (e.g., 2-aminoimidazole) in the presence of CuI (20 mol%), K₂CO₃, and DMF at 150°C for 2–5 hours yields the fused imidazoquinazoline.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CuI, K₂CO₃, DMF, 150°C | 35–70% |
Cyclocondensation with Diamines
Alternative routes employ cyclocondensation of 2-aminobenzonitriles with propylamine derivatives under acidic conditions.
Introduction of the Thioether Group
The thioether (-S-) linkage at position 5 of the imidazoquinazoline is introduced via nucleophilic substitution or oxidative coupling.
Thiol Displacement of Halides
- Intermediate : 5-bromo-imidazoquinazoline.
- Reagent : Sodium hydrosulfide (NaSH) or thiourea, followed by alkylation with 2-bromobutanamide precursors.
Key Reaction
$$ \text{5-Bromo-imidazoquinazoline} + \text{HS(CH}2\text{)3CONH-Mesityl} \xrightarrow{\text{Base}} \text{Thioether product} $$
Oxidative Coupling
Lawesson’s reagent or disulfide-forming agents may mediate sulfur insertion.
Coupling the Mesityl-Butanamide Moiety
The mesityl (2,4,6-trimethylphenyl) group is introduced via amide bond formation.
Activation of Carboxylic Acid
- Intermediate : 2-((imidazoquinazolin-5-yl)thio)butanoic acid.
- Activation : Use of EDCl/HOBt or HATU to form the reactive acyl intermediate.
Example
$$ \text{Butanoic acid} + \text{Mesitylamine} \xrightarrow{\text{HATU, DIPEA}} \text{N-Mesityl-butanamide} $$
Direct Aminolysis
Alternative methods employ mesitylamine with activated esters (e.g., pentafluorophenyl esters).
Optimization Challenges and Solutions
- Regioselectivity : Ensuring substitution at position 5 requires careful control of reaction stoichiometry.
- Steric Hindrance : The mesityl group may slow amidation; microwave-assisted synthesis improves efficiency.
- Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane) or recrystallization (MeOH/H₂O) is critical.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Ullmann Coupling | High regioselectivity | Requires toxic Cu catalysts |
| Cyclocondensation | Scalable | Low yields for bulky substituents |
| Thiol Displacement | Mild conditions | Competing oxidation side reactions |
Recent Advances
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, similar to structurally related imidazoquinazoline derivatives. Key steps include:
- Thioether linkage formation : Coupling a mercapto-imidazoquinazoline intermediate with a mesityl-substituted butanamide via nucleophilic substitution or oxidative coupling .
- Purification : Use column chromatography (e.g., silica gel) or recrystallization in solvents like ethanol/water mixtures to isolate the product .
- Optimization : Adjust reaction temperature (40–80°C), pH (neutral to mildly basic), and catalysts (e.g., triethylamine for deprotonation) to enhance yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the mesityl group (aromatic protons at δ 6.7–7.1 ppm) and the thioether bridge (δ 3.5–4.0 ppm for SCH2) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected ~450–500 g/mol range) and isotopic patterns .
- HPLC : Use a C18 column with acetonitrile/water gradient elution to assess purity (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
- Binding studies : Conduct surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s efficacy?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Mesityl group substitution : Replace with other aryl groups (e.g., naphthyl) to assess steric/electronic impacts on target binding .
- Thioether linker : Compare with oxygen or selenium analogs to determine optimal linker chemistry .
- Docking simulations : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., quinazoline-binding enzymes) .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Address discrepancies via:
- Orthogonal validation : Confirm hits using both biochemical (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays .
- Solubility checks : Measure compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to rule out false negatives .
- Metabolic stability : Use liver microsome assays to identify rapid degradation as a source of inconsistent activity .
Q. What computational strategies are recommended for integrating this compound into drug discovery pipelines?
- Methodological Answer : Combine molecular modeling and cheminformatics:
- ADMET prediction : Use tools like SwissADME to estimate permeability, cytochrome P450 interactions, and toxicity risks .
- Pharmacophore mapping : Identify critical functional groups (e.g., thioether, imidazoquinazoline core) for virtual screening of analogs .
- QSAR modeling : Train models on bioactivity data from structural analogs to prioritize synthesis targets .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer : Design stability studies with:
- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Light/heat exposure : Test photostability under ICH guidelines (e.g., 1.2 million lux hours) and thermal stability at 40–60°C .
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound remaining using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
